molecular formula C12H11NO3 B2657652 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 91569-51-6

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2657652
CAS No.: 91569-51-6
M. Wt: 217.224
InChI Key: NSVCINNISZIPQE-UHFFFAOYSA-N
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Description

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with various reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid include other indole derivatives, such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and methyl groups may enhance its reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5-acetyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-9-5-8(7(2)14)3-4-10(9)13-11(6)12(15)16/h3-5,13H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCINNISZIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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